(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid
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Overview
Description
“(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid” is a chemical compound with the empirical formula C6H5BF3NO2 . It is a solid substance and is a useful intermediate in the preparation of 3,5-Diaryl-2-aminopyridines, which are a novel class of orally active antimalarials .
Molecular Structure Analysis
The molecular weight of “(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid” is 190.92 . The SMILES string representation of the molecule is OB(O)c1ccnc(c1)C(F)(F)F .Chemical Reactions Analysis
Boronic acids and esters are known to be involved in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
“(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid” is a solid substance . Its empirical formula is C6H5BF3NO2 and its molecular weight is 190.92 .Scientific Research Applications
Synthesis of Pyridyl Boronic Esters
This compound serves as a key starting material for the formation of pyridyl boronic esters. These esters are valuable intermediates in organic synthesis and can be used to prepare various derivatives for further chemical transformations .
Anti-fibrotic Activity Research
In medical research, derivatives of pyridine boronic acids have been investigated for their anti-fibrotic activity. This suggests potential therapeutic applications in treating fibrosis-related diseases .
Intermediate for Agrochemical Synthesis
Trifluoromethylpyridines, which can be synthesized from related compounds, are key intermediates in the production of agrochemicals such as fluazifop .
Antiproliferative Agents
Compounds derived from pyridine boronic acids have shown antiproliferative activity against various cancer cell lines, indicating their potential use in cancer treatment .
Fluorination Reactions
Pyridine boronic acids can undergo fluorination reactions to produce fluorinated pyridines, which are important in pharmaceuticals and agrochemicals due to their unique properties .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids interact with palladium catalysts, undergoing transmetalation, a process where the boronic acid group is transferred from boron to palladium . This reaction is used to form carbon-carbon bonds, a crucial step in the synthesis of many organic compounds .
Biochemical Pathways
Boronic acids are known to play a significant role in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
properties
IUPAC Name |
[2-(2,2,2-trifluoroacetyl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)5-3-4(8(14)15)1-2-12-5/h1-3,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPTTRMSGGKLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678191 |
Source
|
Record name | [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310404-58-0 |
Source
|
Record name | Boronic acid, B-[2-(2,2,2-trifluoroacetyl)-4-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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